4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde
CAS No.: 936940-83-9
Cat. No.: VC4133238
Molecular Formula: C15H15NO2
Molecular Weight: 241.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936940-83-9 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 |
| IUPAC Name | 5-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C15H15NO2/c1-16(2)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 |
| Standard InChI Key | MXAGUBXJEAQSCV-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde consists of two phenyl rings connected by a single bond (biphenyl core). The 4-hydroxy group on one ring and the 4'-dimethylamino group on the other introduce electron-donating effects, while the 3-carbaldehyde moiety provides an electrophilic site for further functionalization. Quantum mechanical calculations suggest that the dimethylamino group induces a slight twist in the biphenyl system, reducing planarity and influencing photophysical properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ | |
| Molecular Weight | 241.28 g/mol | |
| CAS Registry Number | 936940-83-9 | |
| Storage Conditions | Under inert gas at 2–8°C |
Synthesis Pathways
Coupling Reactions Involving Prefunctionalized Intermediates
A common route involves the Suzuki-Miyaura coupling of 4-hydroxy-3-carboxaldehyde phenylboronic acid with 4-dimethylaminophenyl halides. This method leverages palladium catalysts to form the biphenyl backbone while preserving functional groups . Alternatively, Ullmann coupling under copper catalysis has been reported, though yields are moderate (45–60%) due to steric hindrance from the dimethylamino group .
Direct Functionalization of Biphenyl Scaffolds
Critical Reaction Conditions
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Formylation: Resorcinol derivatives treated with POCl₃ and DMF in acetonitrile at −15°C yield 3-carbaldehyde intermediates .
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Dimethylamination: Requires stoichiometric methyl iodide and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water. Stability studies indicate susceptibility to oxidation at the aldehyde group, necessitating storage under inert atmospheres . Thermal decomposition begins at 215°C, as determined by thermogravimetric analysis (TGA) .
Spectroscopic Data
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UV-Vis: Absorption maxima at 320 nm (π→π* transition) and 410 nm (n→π* transition), with a molar extinction coefficient (ε) of 12,400 L·mol⁻¹·cm⁻¹ .
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NMR: ¹H NMR (DMSO-d₆) signals include δ 9.85 (s, 1H, CHO), δ 7.85–6.75 (m, 8H, aromatic), and δ 2.98 (s, 6H, N(CH₃)₂) .
Applications in Material Science and Pharmaceuticals
Liquid Crystal Precursors
The biphenyl core and polar substituents make this compound a viable building block for ferroelectric liquid crystals. Its aldehyde group facilitates Schiff base formation with amines, enabling the synthesis of imine-based mesogens .
Fluorescent Probes
Functionalization with electron-withdrawing groups (e.g., nitro) yields derivatives with tunable fluorescence. For instance, nitration at the 5-position shifts emission maxima to 550 nm, suitable for bioimaging applications .
Pharmaceutical Intermediates
The dimethylamino group enhances lipid solubility, making the compound a candidate for prodrug synthesis. Recent studies explore its use in antitumor agents targeting topoisomerase inhibitors .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for optoelectronic devices.
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Polymer Functionalization: Incorporating the compound into conductive polymers via electropolymerization.
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Biological Screening: Evaluating antimicrobial and anticancer activities in vitro.
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